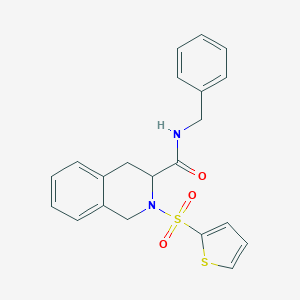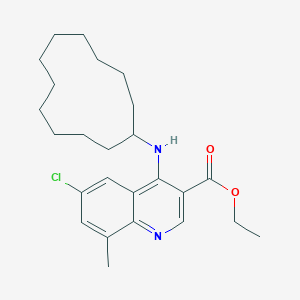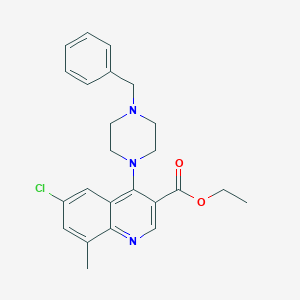![molecular formula C26H21NO5S2 B284911 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)
4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate, also known as MBTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBTS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 531.64 g/mol.
作用机制
The mechanism of action of 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins, leading to its potential use as an anti-inflammatory and analgesic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In animal models, this compound has been shown to reduce inflammation and pain, suggesting its potential use as an anti-inflammatory and analgesic agent.
实验室实验的优点和局限性
One of the advantages of 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate is its versatility in various fields, including medicinal chemistry, material science, and organic synthesis. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate research, including:
1. Investigating its potential use as an anticancer agent in combination with other chemotherapeutic agents.
2. Developing more efficient and environmentally friendly synthesis methods.
3. Exploring its potential use as a photochromic material in various applications.
4. Investigating its potential use as a crosslinking agent for other materials, such as polymers and composites.
5. Studying its potential use as an anti-inflammatory and analgesic agent in various animal models.
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop more efficient and environmentally friendly synthesis methods.
合成方法
4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate can be synthesized through a multi-step process involving the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting product is then reacted with 2-thiophenesulfonamide to form 4-[(4-methylbenzoyl)(2-thienylsulfonyl)amino]benzoic acid. Finally, the acid is esterified with methanol to form this compound.
科学研究应用
4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
In material science, this compound has been used as a crosslinking agent for rubber compounds, which improves their mechanical properties. It has also been investigated for its potential use as a photochromic material, which can change color upon exposure to light.
In organic synthesis, this compound has been used as a reagent in various reactions, including the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles.
属性
分子式 |
C26H21NO5S2 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC 名称 |
[4-[(4-methylbenzoyl)-thiophen-2-ylsulfonylamino]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C26H21NO5S2/c1-18-5-9-20(10-6-18)25(28)27(34(30,31)24-4-3-17-33-24)22-13-15-23(16-14-22)32-26(29)21-11-7-19(2)8-12-21/h3-17H,1-2H3 |
InChI 键 |
RFEGZTLNKHDAQY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CS4 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)





![4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B284841.png)
![ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate](/img/structure/B284842.png)
![N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine](/img/structure/B284843.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(4-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284850.png)
![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
